molecular formula C8H8O5 B3273897 2,5-Dihydroxy-3-methoxybenzoic acid CAS No. 5981-38-4

2,5-Dihydroxy-3-methoxybenzoic acid

Cat. No.: B3273897
CAS No.: 5981-38-4
M. Wt: 184.15 g/mol
InChI Key: QZSVMXPUXYYZOA-UHFFFAOYSA-N
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Description

Classification and General Significance of Phenolic Acids and Benzoic Acid Derivatives in Chemical Biology

Phenolic acids are a broad class of secondary metabolites found extensively in plants and microorganisms. mdpi.com They are characterized by a phenolic ring and a carboxylic acid function. This group is further divided into two main categories: hydroxybenzoic acids and hydroxycinnamic acids, both derived from benzoic and cinnamic acids, respectively. Benzoic acid and its derivatives are significant precursors in the biosynthesis of a wide array of secondary metabolites in many organisms. mdpi.com

In the field of chemical biology, phenolic acids and benzoic acid derivatives are of considerable interest due to their diverse biological activities. These compounds are known to play crucial roles in plant defense mechanisms, acting as antimicrobial and antioxidant agents. Their structural diversity, stemming from the varied number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring, leads to a wide spectrum of chemical properties and biological functions. Researchers are actively exploring these compounds for their potential therapeutic applications, including anti-inflammatory and enzyme-inhibiting properties.

Structural Characteristics and Isomeric Relationships of 2,5-Dihydroxy-3-methoxybenzoic Acid

This compound possesses a benzoic acid core substituted with two hydroxyl (-OH) groups at positions 2 and 5, and a methoxy (-OCH₃) group at position 3. The precise arrangement of these functional groups is critical to its chemical behavior and biological activity.

The presence and placement of these substituents create a number of structural isomers, each with unique properties. The interplay between the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing nature of the carboxylic acid group influences the molecule's acidity, polarity, and reactivity. Intramolecular hydrogen bonding between the hydroxyl group at position 2 and the carboxylic acid group is a key structural feature that can affect its chemical and physical properties.

The study of isomeric relationships is crucial in understanding the structure-activity relationship of these compounds. For instance, the antioxidant and antimicrobial activities of dihydroxybenzoic acid isomers have been shown to vary significantly based on the relative positions of the hydroxyl groups.

Compound NameMolecular Formula
This compoundC₈H₈O₅
Benzoic acidC₇H₆O₂
Cinnamic acidC₉H₈O₂
2-Hydroxy-3-methoxybenzoic acidC₈H₈O₄
Gentisic acid (2,5-dihydroxybenzoic acid)C₇H₆O₄
Protocatechuic acid (3,4-dihydroxybenzoic acid)C₇H₆O₄
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)C₈H₈O₄
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)C₉H₁₀O₅

Research Context and Importance in Contemporary Natural Products Chemistry and Mechanistic Biochemistry

While research on many phenolic acids is well-established, this compound represents a more specialized area of investigation. The natural occurrence of its isomer, 2-hydroxy-3-methoxybenzoic acid, has been reported in plants such as Colchicum decaisnei and Betula pendula, suggesting that this compound may also be a natural product awaiting broader discovery. mdpi.com

Current research in natural products chemistry is focused on the isolation and structural elucidation of novel compounds from diverse biological sources. The unique substitution pattern of this compound makes it a target for such discovery efforts. Understanding its biosynthetic pathway would provide valuable insights into the metabolic capabilities of the producing organisms.

From a mechanistic biochemistry perspective, the interest lies in how the specific arrangement of functional groups in this compound dictates its interaction with biological macromolecules. For example, its potential to act as an enzyme inhibitor or a signaling molecule is a subject of ongoing investigation. The antioxidant capacity of various dihydroxybenzoic acid isomers has been studied, and it is known that the positioning of the hydroxyl groups significantly influences their radical scavenging activity. Comparative studies of its biological activities against its isomers are essential to delineate its specific biochemical roles and potential applications.

Although detailed research findings on this compound are still emerging, its structural relationship to a class of compounds with proven biological significance positions it as a molecule of interest for future studies in drug discovery and mechanistic biochemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydroxy-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,9-10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSVMXPUXYYZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence, Isolation, and Distribution in Biological Systems

Natural Occurrence and Phytochemical Identification

The natural sourcing of 2,5-dihydroxy-3-methoxybenzoic acid is not yet well-documented. Its structural analogs, however, are widespread in the plant and microbial kingdoms, suggesting potential, yet undiscovered, natural reservoirs.

Direct detection of this compound in plant metabolomes has not been extensively reported in the available literature. However, the presence of its structural isomers and related benzoic acid derivatives is common in a variety of plants. For instance, gentisic acid (2,5-dihydroxybenzoic acid) is found in citrus fruits and olive (Olea europaea) nih.gov. Another isomer, 2-hydroxy-3-methoxybenzoic acid, has been isolated from plants like Colchicum decaisnei and Betula pendula mdpi.com. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is also a common plant metabolite mdpi.com. The biosynthetic pathways that produce these related compounds could potentially be modified in certain plant species to yield this compound.

Table 1: Natural Occurrence of Selected Hydroxybenzoic Acid Derivatives in Plants

Compound Name Plant Source(s) Reference(s)
Gentisic acid (2,5-dihydroxybenzoic acid) Citrus fruits, Olea europaea (olive) nih.gov
2-Hydroxy-3-methoxybenzoic acid Colchicum decaisnei, Betula pendula mdpi.com
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) Fagara spp., Alnus japonica, Panax ginseng mdpi.com

Fungi and bacteria are prolific producers of secondary metabolites, including a vast array of phenolic acids. While this compound has not been definitively identified as a common microbial product, its formation through microbial pathways is plausible. Fungi such as Aspergillus niger are known to metabolize various aromatic compounds and can hydroxylate benzoic acid derivatives nih.govacs.org. For example, Aspergillus niger can convert ferulic acid into vanillic acid and subsequently into methoxyhydroquinone nih.gov. It is conceivable that certain microbial strains, possibly from genera like Pseudomonas or Aspergillus, possess the necessary enzymatic machinery (e.g., hydroxylases, O-methyltransferases) to synthesize this compound from simpler precursors vulcanchem.com. Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), another related compound, is produced by fungi such as Penicillium spp. and Chaetomium cochliodes mdpi.com.

Methodologies for Isolation and Purification from Complex Biological Matrices

The isolation and purification of specific phenolic acids from complex biological sources like plant extracts or microbial fermentation broths require multi-step procedures that leverage the physicochemical properties of the target molecule.

Chromatography is the cornerstone for the enrichment and purification of phenolic acids. A general workflow involves initial extraction followed by a series of chromatographic separations.

Extraction: The process typically begins with a solvent extraction from the biological matrix. For plant materials, this often involves maceration or Soxhlet extraction with solvents of varying polarities, such as methanol (B129727), ethanol, or ethyl acetate, to create a crude extract phcogj.com.

Column Chromatography (CC): The crude extract is often subjected to open column chromatography using a stationary phase like silica (B1680970) gel. Elution with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) separates the extract into fractions based on polarity phcogj.com.

Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly effective for separating phenolic compounds from other metabolites.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is the method of choice. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like methanol or acetonitrile (B52724).

This combination of techniques allows for the isolation of pure compounds from a complex mixture phcogj.com.

Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic methods.

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides the molecular weight of the compound from the molecular ion peak, offering the first clue to its elemental composition phcogj.com.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. For this compound, characteristic absorption bands for hydroxyl (-OH), carboxylic acid (C=O and -OH), and aromatic ring (C=C) vibrations would be expected phcogj.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

¹H NMR: This technique provides information on the number and chemical environment of protons. For this compound, one would expect signals for the aromatic protons, the methoxy (B1213986) group protons, and the acidic protons of the hydroxyl and carboxyl groups phcogj.com.

¹³C NMR: This provides the number of unique carbon atoms and their chemical shifts, indicating the carbon skeleton phcogj.com.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached, confirming its position at C-3 phcogj.com.

Table 2: Key Spectroscopic Data for Structural Elucidation of Benzoic Acid Derivatives

Spectroscopic Technique Information Provided Example Application Reference(s)
Mass Spectrometry (MS) Molecular Weight and Formula Determining the mass of the isolated compound. phcogj.com
Infrared (IR) Spectroscopy Functional Groups Identifying -OH, C=O, and aromatic C=C stretches. phcogj.com
¹H NMR Proton Environment and Count Assigning signals to aromatic, methoxy, and hydroxyl protons. phcogj.comchemicalbook.comchemicalbook.com
¹³C NMR Carbon Skeleton Identifying signals for carboxyl, aromatic, and methoxy carbons. phcogj.com

Biosynthesis and Metabolic Transformations

Proposed Biosynthetic Pathways in Natural Producers

While the precise biosynthetic pathway for 2,5-Dihydroxy-3-methoxybenzoic acid is not extensively detailed in the literature, logical pathways can be proposed based on the known biosynthesis of structurally similar aromatic acids in microorganisms and plants.

Precursor Compounds and Enzymatic Steps

The biosynthesis of many aromatic compounds, including hydroxybenzoic acids, typically originates from the shikimic acid pathway . This core metabolic route provides the essential precursor, chorismate .

One plausible route involves the conversion of chorismate to isochorismate by an isochorismate synthase. Isochorismate serves as a key branch-point intermediate for the synthesis of various dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid. conicet.gov.ar A similar pathway could lead to the formation of a dihydroxybenzoic acid skeleton that is subsequently modified.

Alternatively, in some fungi, aromatic molecules are assembled via a polyketide synthase (PKS) pathway . For instance, the biosynthesis of 2,4'-dihydroxy-3'-methoxypropiophenone in Aspergillus oryzae involves an iterative type I PKS, indicating that fungal pathways can produce complex methoxylated and hydroxylated aromatic structures. nih.gov

Following the formation of a core benzoic acid ring, the final structure of this compound would be achieved through specific modification steps. The immediate precursor is likely a related benzoic acid, such as gentisic acid (2,5-dihydroxybenzoic acid) or 2,3,5-trihydroxybenzoic acid . The necessary enzymatic steps would include:

Hydroxylation: Introduction of hydroxyl (-OH) groups onto the benzene (B151609) ring, catalyzed by hydroxylase enzymes, often belonging to the cytochrome P450 monooxygenase family.

Methylation: Addition of a methyl group to one of the hydroxyl groups, a reaction catalyzed by O-methyltransferases (OMTs).

Enzymatic Interconversion with Related Aromatic Acids

This compound is involved in a network of metabolic conversions with other aromatic acids, driven by specific enzymatic reactions.

Hydroxylation and Demethylation Mechanisms

The addition and removal of hydroxyl and methyl groups are key metabolic transformations for aromatic compounds.

Hydroxylation: The introduction of a hydroxyl group onto an aromatic ring is a common enzymatic reaction. Studies on related methoxybenzoic acids show that hydroxylation can be induced by hydroxyl radicals. researchgate.net In biological systems, this process is typically mediated by cytochrome P450 (CYP450) enzymes. For example, the metabolism of benzophenone-3, a related aromatic compound, involves hydroxylation catalyzed by multiple CYP450 isoforms, including CYP3A2, CYP1A1, and CYP2C6. nih.gov A similar enzymatic mechanism is expected for the hydroxylation steps leading to or from this compound.

Demethylation: The removal of a methyl group (demethylation) or a methoxy (B1213986) group (demethoxylation) is another critical metabolic step. Research on methoxybenzoic acid isomers demonstrates that they can undergo demethoxylation to yield hydroxybenzoic acids. researchgate.net This process can also be catalyzed by specific cytochrome P450 enzymes, such as CYP2C6 and CYP1A1, which have been shown to perform desmethylation on other methoxylated aromatic compounds. nih.gov

Methylation Processes

The formation of the methoxy group in this compound is a crucial methylation step. It has been proposed that this compound can be formed through the methylation of 2,3,5-trihydroxybenzoic acid . nih.gov This reaction involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to one of the hydroxyl groups on the benzene ring. This type of reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which are widespread in nature and responsible for the methylation of various phenolic compounds.

Role in Aromatic Compound Catabolism

Enzymes involved in the metabolism of aromatic acids can sometimes be reversible, allowing them to participate in both synthesis and breakdown (catabolism). Reversible benzoic acid decarboxylases, for example, can catalyze both the removal (decarboxylation) and addition (carboxylation) of a carboxyl group to phenolic compounds. nih.govmdpi.com This reversibility places compounds like this compound as potential intermediates in the broader catabolism of aromatic molecules. Its formation from gentisic acid positions it within the metabolic pathway of this parent compound, where it represents a further step of modification rather than a final product. nih.gov

In Vitro and Ex Vivo Metabolic Fate Investigations (e.g., using incubated hen's egg models)

To study the metabolism of compounds outside of a living organism, researchers use in vitro (e.g., cell cultures, microsomes) and ex vivo (e.g., organ tissues) models. The incubated hen's egg is one such ex vivo model that serves as a valuable tool for investigating the metabolic fate of foreign substances (xenobiotics). nih.govnih.gov In this model, the test substance is administered into the yolk sac, and its metabolites are subsequently identified in the allantoic fluid. nih.gov

A key study using this model investigated the metabolism of gentisic acid (2,5-dihydroxybenzoic acid) . The research found that gentisic acid was primarily metabolized into its conjugated forms (glucuronide/sulfate). nih.gov However, two minor metabolites were also identified, providing insight into the potential formation of this compound.

The findings from the incubated hen's egg study are summarized below:

Precursor CompoundIdentified MetabolitesProposed Subsequent Metabolite
Gentisic acid (2,5-dihydroxybenzoic acid)2,3,5-trihydroxybenzoic acid (2,3,5-THBA)This compound
2-hydroxy-5-methoxybenzoic acid (2-H-5-MBA)

The study successfully identified 2,3,5-trihydroxybenzoic acid as a metabolite of gentisic acid in a vertebrate model for the first time. nih.gov Based on this finding, the researchers hypothesized that This compound could be a further metabolite, formed through the subsequent methylation of 2,3,5-trihydroxybenzoic acid. nih.gov This suggests a metabolic pathway where gentisic acid undergoes hydroxylation followed by methylation.

Synthetic Strategies and Chemical Derivatization

Design and Synthesis of Analogs and Structurally Related Derivatives

The functional groups of 2,5-dihydroxy-3-methoxybenzoic acid are ideal handles for chemical modification, allowing for the creation of a library of analogs with potentially new properties.

The two hydroxyl groups and the single carboxylic acid group are prime targets for derivatization.

Esterification: The carboxylic acid can be converted to a wide variety of esters through reaction with different alcohols under acidic conditions (Fischer esterification) or by using coupling agents. diva-portal.org The phenolic hydroxyl groups can also be esterified using acyl chlorides or anhydrides. A process for esterifying hydroxybenzoic acids in a homogeneous liquid phase using a non-quaternizable tertiary amine as a catalyst has been developed, providing an efficient route to such derivatives. google.com

Etherification: The phenolic hydroxyls can be converted to ethers by reaction with alkyl halides under basic conditions (Williamson ether synthesis). A process for preparing ethers of hydroxybenzoic acids by reacting them with an alkyl chloride in a basic, aqueous, or biphasic system has been demonstrated, offering a direct route to alkoxybenzoic acids. google.com

Reaction Type Target Functional Group Reagent Example Potential Product
EsterificationCarboxylic Acid (-COOH)Ethanol, H⁺Ethyl 2,5-dihydroxy-3-methoxybenzoate
EsterificationHydroxyl (-OH)Acetyl Chloride2-Acetoxy-5-hydroxy-3-methoxybenzoic acid
EtherificationHydroxyl (-OH)Benzyl (B1604629) Bromide, Base2-Benzyloxy-5-hydroxy-3-methoxybenzoic acid

This interactive table showcases potential derivatization reactions on the this compound scaffold.

To create more complex and diverse analogs, orthogonal protecting groups are essential. jocpr.com This strategy allows for the selective modification of one functional group while others remain protected. organic-chemistry.org

For instance, a synthetic chemist could:

Protect the C2-hydroxyl with an acetyl (Ac) group, which is labile to basic conditions. libretexts.org

Protect the C5-hydroxyl with a tert-butyldimethylsilyl (TBDMS) ether, which is labile to fluoride. libretexts.org

Protect the carboxylic acid as a benzyl (Bn) ester, which is removed by catalytic hydrogenolysis. libretexts.org

With this orthogonally protected intermediate, one could selectively deprotect and react at each position independently. For example, the TBDMS ether at C5 could be removed and the resulting hydroxyl group could be converted into a phosphate (B84403) group. Subsequently, the acetyl group at C2 could be removed and replaced with a different functional group, all while the benzyl ester remains intact until the final deprotection step. This powerful strategy enables the precise and controlled synthesis of highly functionalized derivatives.

Advanced Synthetic Methodologies and Catalytic Transformations

Recent advances in organic synthesis offer powerful tools for constructing and functionalizing molecules like this compound. Transition-metal catalysis, in particular, has revolutionized the field by enabling the direct functionalization of C-H bonds, which were previously considered unreactive. cas.cnscispace.com

Palladium-Catalyzed C-H Functionalization: Researchers have developed palladium-catalyzed methods for the meta-C–H olefination and acetoxylation of benzoic acid derivatives. cas.cnnih.gov By using a temporary directing group, it is possible to steer the catalyst to a specific C-H bond on the aromatic ring, allowing for the introduction of new functional groups with high regioselectivity. Such a strategy could potentially be adapted to introduce or modify substituents on the this compound core.

Iridium and Ruthenium Catalysis: Other transition metals like iridium and ruthenium have also been employed for the catalytic C-H functionalization of benzoic acids. researchgate.netacs.org These methods can facilitate reactions such as alkylation or the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are difficult to access through traditional electrophilic aromatic substitution.

Heterogeneous Catalysis: The use of solid catalysts, such as zeolites, is a cornerstone of both green chemistry and advanced synthesis. Zeolites have been shown to be effective catalysts for the benzoylation of phenol (B47542) with benzoic acid to produce hydroxybenzophenones. mdpi.com This type of solid-phase catalysis simplifies product purification and allows for catalyst recycling, making the process more economically and environmentally viable. nih.gov These methodologies could be explored for the selective acylation or alkylation of the this compound backbone.

These advanced catalytic systems provide highly efficient and selective pathways for synthesis, reducing the number of steps, minimizing the need for protecting groups, and opening doors to novel molecular architectures that were previously inaccessible.

Molecular Interactions and Biological Activity Mechanisms

Antioxidant and Free Radical Scavenging Mechanisms

Phenolic acids neutralize harmful free radicals through several distinct pathways, primarily involving the donation of a hydrogen atom or an electron. The efficiency and dominant mechanism are influenced by factors such as the solvent environment and the molecule's structural arrangement. The principal mechanisms include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govwikipedia.org

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable aryloxyl radical (ArO•). sigmaaldrich.com This is a one-step process governed by the bond dissociation enthalpy (BDE) of the phenolic hydroxyl (-OH) group. wikipedia.org A lower BDE facilitates easier hydrogen donation, enhancing antioxidant activity. Phenols are recognized for their capacity to reduce oxidation rates by transferring hydrogen atoms from the hydroxyl groups in their structure. mdpi.com The HAT pathway is often the dominant antioxidant mechanism in non-polar or gaseous environments. nih.gov

The Single Electron Transfer-Proton Transfer (SETPT) mechanism is a two-step process. wikipedia.org Initially, the phenolic antioxidant transfers a single electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). In the subsequent step, the radical cation releases a proton (H+) to the surrounding medium, resulting in the formation of the more stable aryloxyl radical (ArO•). targetmol.com This pathway's feasibility is related to the ionization potential (IP) and proton dissociation enthalpy (PDE) of the antioxidant. wikipedia.org

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is also a two-step process that is particularly favored in polar solvents. sigmaaldrich.comnih.gov The first step involves the deprotonation of the phenolic antioxidant, where it loses a proton to form a phenoxide anion (ArO⁻). sigmaaldrich.comwikipedia.org In the second step, this anion donates an electron to the free radical, neutralizing it and forming the aryloxyl radical. sigmaaldrich.comwikipedia.org This process is governed by the antioxidant's proton affinity (PA) and electron transfer enthalpy (ETE). wikipedia.orgmdpi.com Studies on various phenolic compounds have indicated that in aqueous solutions, the deprotonated forms show a higher tendency to engage in the SPLET mechanism compared to HAT or simple electron transfer. wikipedia.org

Comparative Mechanistic Analysis with Other Phenolic Compounds

The antioxidant potency of 2,5-Dihydroxy-3-methoxybenzoic acid's parent compound, 2,5-dihydroxybenzoic acid (gentisic acid), has been evaluated relative to other common phenolic acids. The number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring are critical determinants of antioxidant capacity. nih.gov

In ferric reducing antioxidant power (FRAP) assays, 2,5-dihydroxybenzoic acid demonstrates significant antioxidant activity. One study found its activity to be slightly lower than that of 2,3-dihydroxybenzoic acid but still highly effective. nih.gov The hydroxyl groups in the para position to each other in 2,5-dihydroxybenzoic acid contribute to resonance stabilization of the resulting radical, which enhances its antioxidant effect. nih.gov

When compared with a broader range of phenolic acids, the relative activity varies depending on the assay.

Table 1: Comparative Antioxidant Activity of Phenolic Acids

Compound Relative FRAP Activity Relative ORAC Activity Key Structural Features
Gallic Acid Highest Lowest 3, 4, 5-trihydroxy
Protocatechuic Acid High Highest 3, 4-dihydroxy
Gentisic Acid (2,5-dihydroxybenzoic acid) High Moderate 2, 5-dihydroxy
Syringic Acid Moderate Moderate 4-hydroxy-3,5-dimethoxy
Vanillic Acid Lowest Moderate 4-hydroxy-3-methoxy

Source: Based on data from a study on hydroxybenzoic acids.

Gallic acid, with its three hydroxyl groups, generally shows the highest reducing power in FRAP assays. However, in ORAC assays, which reflect a HAT-based mechanism, protocatechuic acid tends to be the most active among hydroxybenzoic acids. The presence of methoxy groups, as seen in syringic and vanillic acids, also influences activity, though generally, a greater number of hydroxyl groups correlates with higher antioxidant capacity. mdpi.com Caffeic acid is another potent antioxidant, and its activity has been extensively studied and confirmed through various assays.

Enzyme Modulation and Inhibition Studies

Catechol-O-methyltransferase (COMT) is a crucial enzyme that facilitates the transfer of a methyl group to catechol structures, playing a key role in the metabolism of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.org Inhibitors of this enzyme, known as COMT inhibitors, can prevent the breakdown of these neurotransmitters and are used therapeutically, for instance, in the management of Parkinson's disease to enhance the effectiveness of levodopa. wikipedia.org

While direct studies on this compound as a COMT inhibitor are not prominent in recent literature, foundational research from 1970 identified a new class of COMT inhibitors based on a closely related structure. A study by Nikodejevic et al. highlighted 3,5-dihydroxy-4-methoxybenzoic acid and related compounds as a novel class of COMT inhibitors. This suggests that benzoic acid derivatives with a specific arrangement of dihydroxy and methoxy groups possess the structural requirements to interact with and inhibit the COMT enzyme. Given the structural similarities, it is plausible that this compound could also exhibit potential for COMT inhibition, though specific inhibitory constants and detailed mechanistic studies for this exact isomer are not currently available.

Carbonic Anhydrase (CA) Isozyme Inhibition Investigations

The inhibition of carbonic anhydrase (CA) isozymes is a critical area of pharmacological research, with CA inhibitors (CAIs) being utilized as diuretics, anti-glaucoma agents, and in the management of various other disorders. nih.gov While direct inhibitory studies on this compound are not extensively documented, research on structurally related phenolic and methoxy-substituted compounds provides valuable insights into its potential as a carbonic anhydrase inhibitor.

Phenolic compounds, in general, have been investigated for their inhibitory effects on several human carbonic anhydrase (hCA) isozymes, including hCA I, hCA II, and hCA VI. nih.gov The inhibition profiles of these compounds are often diverse, suggesting that the specific arrangement of hydroxyl and other substituent groups on the benzene (B151609) ring plays a crucial role in their inhibitory potency and selectivity. nih.gov For instance, studies on a range of bisphenol and bromophenol derivatives have demonstrated Ki (inhibition constant) values spanning from the low micromolar to the near-millimolar range against different hCA isozymes. nih.gov

The inhibitory potential of various benzoic acid derivatives against human carbonic anhydrase isozymes I and II has been a subject of significant investigation. The data from these studies can be used to infer the potential activity of this compound. Below is a table summarizing the inhibitory activities of several related compounds.

CompoundhCA I Ki (μM)hCA II Ki (μM)
(3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone--
Compound 13 from study-3.25 ± 1.13
Compound 14 from study1.19 ± 1.4-

Table 1: Inhibition constants (Ki) of selected dihydroxyphenyl compounds against human carbonic anhydrase isozymes I and II. nih.gov Note: Direct data for this compound is not available in the cited study; the table illustrates the inhibitory potential of structurally related compounds.

The mechanism of action for many CA inhibitors involves the binding of a specific chemical moiety, such as a sulfonamide group, to the zinc ion within the enzyme's active site. nih.gov However, other classes of inhibitors exist, and the diverse inhibition profiles of phenolic compounds suggest alternative binding modes may be at play. nih.gov

Exploration of Other Relevant Enzyme Targets

Beyond carbonic anhydrase, benzoic acid derivatives have been explored as inhibitors of other clinically relevant enzymes. For instance, certain hydroxybenzoic acids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.com A study on various hydroxybenzoic acid isomers revealed that their inhibitory activity and binding mechanisms are highly dependent on the position of the hydroxyl groups. mdpi.com For example, 3-hydroxybenzoic acid was found to interact with AChE primarily through hydrogen bonds, while salicylic (B10762653) acid (2-hydroxybenzoic acid) and 4-hydroxybenzoic acid were characterized by hydrophobic interactions within the enzyme's binding sites. mdpi.com

Gentisic acid (2,5-dihydroxybenzoic acid), the parent compound of this compound, demonstrated lower acetylcholinesterase inhibitory activity compared to some other isomers, despite having a higher binding constant. mdpi.com Its interactions were noted to be largely hydrophobic in nature. mdpi.com The introduction of a methoxy group at the 3-position in this compound would likely alter both the electronic and steric properties of the molecule, which could, in turn, influence its binding affinity and inhibitory potential against enzymes like acetylcholinesterase.

Molecular Docking and Ligand-Enzyme Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org This method is instrumental in understanding the plausible binding interactions between a ligand, such as this compound, and a target enzyme at the molecular level.

In a docking study of 3-methoxy flavone (B191248) derivatives, the binding energies were found to be significant, indicating a strong interaction with the target receptors. mdpi.com The presence of a methoxy group can influence the lipophilicity and electronic nature of a molecule, which are critical factors in its binding affinity. Therefore, it can be hypothesized that the hydroxyl and methoxy groups of this compound would play a significant role in its interaction with enzyme active sites, likely participating in a combination of hydrogen bonding and hydrophobic interactions.

CompoundTarget EnzymeDocking Score (kcal/mol)Key Interactions
2,5-dihydroxybenzoic acid (gentisic acid)SARS-CoV-2 main protease-33.84Hydrophilic interactions
Octyl gallateSARS-CoV-2 main protease-60.22Hydrophobic interactions
3-methoxy flavone derivative (Cii)ER-α-10.14Not specified

Table 2: Molecular docking results for benzoic acid derivatives and related compounds against various enzyme targets. mdpi.com This table provides context for the potential binding affinities of substituted benzoic acids.

Interactions with Cellular Signaling Pathways and Molecular Targets

The biological activity of a compound is often mediated through its interaction with specific cellular signaling pathways. Research on compounds structurally similar to this compound has demonstrated significant modulation of such pathways.

For instance, ortho-vanillic acid (2-hydroxy-3-methoxybenzoic acid), a derivative of vanillic acid, has been shown to attenuate mast cell-mediated allergic reactions. nih.gov This effect is achieved by blocking the signaling pathways downstream of the high-affinity IgE receptor (FcεRI) on the surface of mast cells. nih.gov Specifically, pretreatment with ortho-vanillic acid suppressed the phosphorylation of key signaling proteins such as Lyn, Syk, and Akt, and inhibited the nuclear translocation of the transcription factor NF-κB. nih.gov This led to a reduction in the release of histamine (B1213489) and pro-inflammatory cytokines like TNF-α and IL-4. nih.gov

Furthermore, other methoxylated dihydroxy compounds, such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, have been found to induce apoptosis and cell cycle arrest in cancer cell lines. nih.gov These effects are often linked to the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway. nih.gov A conjugate of 2,5-dihydroxybenzoic acid with gelatin has been observed to inhibit the migration and invasion of tumor cells, an effect associated with the modulation of cell surface Hsp90. nih.gov These findings suggest that this compound could potentially interact with and modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Applications as Biochemical Probes in Mechanistic Research

Biochemical probes are essential tools for elucidating the mechanisms of biological processes. Fluorescent probes, in particular, are valuable for visualizing and quantifying changes in the microenvironment of cells and biomolecules.

2,5-Dihydroxybenzoic acid (DHBA), the parent compound of this compound, has been identified as a novel fluorescent probe. nih.gov DHBA exhibits interesting emission behavior that is dependent on the polarity of the solvent. nih.gov Its fluorescence spectrum is composed of three distinct components: a neutral component, an anionic component, and a zwitterionic component that arises from phototautomerism. nih.gov This multi-component fluorescence makes DHBA a sensitive probe for monitoring changes in microenvironments, such as polarity and hydrophobicity, within hydrogels of biopolymers like agarose. nih.gov

The addition of a methoxy group at the 3-position to form this compound would likely alter the photophysical properties of the molecule. The methoxy group could influence the electron distribution within the aromatic ring and potentially shift the excitation and emission wavelengths of the fluorophore. These modifications could either enhance or diminish its properties as a fluorescent probe, and further research would be needed to characterize the specific fluorescent behavior of this compound and its potential applications in mechanistic research.

Advanced Spectroscopic and Analytical Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone in the analysis of 2,5-Dihydroxy-3-methoxybenzoic acid and related compounds, offering precise mass measurements and insights into fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications for Related Molecules and Potential Use as a Matrix

While direct MALDI-MS applications for this compound are not extensively detailed, the closely related 2,5-dihydroxybenzoic acid (DHB) is one of the most prevalent matrices in MALDI-MS. nih.govbruker.com DHB is instrumental in the analysis of a wide array of molecules, including peptides, proteins, polymers, and carbohydrates. bruker.com Its utility stems from its ability to co-crystallize with an analyte and absorb laser energy, facilitating the soft ionization and desorption of the analyte molecules. nih.gov The performance of ionic liquid matrices derived from DHB, such as 2,5-dihydroxybenzoic acid butylamine (B146782) (DHBB), has been evaluated and compared to traditional solid matrices, showing enhanced shot-to-shot reproducibility. acs.org

The study of dihydroxybenzoic acid isomers, including 2,5-DHB, reveals that while their neutral desorption properties are similar, their effectiveness as MALDI matrices can differ, suggesting that factors beyond simple physical properties, like excited-state dynamics and proton affinity, are at play. acs.org Theoretical studies, such as those using Density Functional Theory (DFT) on 2,4-dihydroxybenzoic acid derivatives, explore the proton transfer mechanisms that are fundamental to the MALDI process. chemrxiv.orgchemrxiv.org These studies indicate that both UV-Vis absorption and intersystem crossing are significant in enabling proton transfer. chemrxiv.org The influence of aging on DHB solutions used as MALDI matrices has also been investigated, with studies showing no significant formation of aging products over a one-year period. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Compounds

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility and thermal stability. mdpi.com A common derivatization method is trimethylsilylation, which replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. mdpi.commdpi.com The resulting TMS derivatives are more amenable to GC-MS analysis. nist.gov

The derivatization process itself can be influenced by the sample matrix, potentially leading to signal suppression or enhancement. mdpi.com For instance, the analysis of metabolites often involves a two-step derivatization process, first with methoxyamine hydrochloride to protect carbonyl groups, followed by a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com The choice of derivatization reagent is critical; for example, fluoroacyl derivatives can significantly increase volatility and improve detection in GC-MS, particularly with negative chemical ionization. jfda-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

For the related compound 2,5-dihydroxybenzoic acid, ¹H NMR spectral data in D₂O shows signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. chemicalbook.com Specifically, peaks are observed at approximately 7.19-7.21 ppm, 6.98-7.00 ppm, and 6.82 ppm. chemicalbook.com In DMSO-d₆, the spectrum includes a broad signal for the hydroxyl and carboxyl protons around 10.6 ppm, in addition to the aromatic proton signals at 7.21, 6.99, and 6.83 ppm. chemicalbook.com

In the context of more complex mixtures, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. For instance, in the structural elucidation of 4-hydroxy-3-methoxybenzoic acid isolated from a plant extract, HSQC was used to determine the direct one-bond correlations between protons and carbons. phcogj.com The HMBC spectrum was then used to establish long-range correlations (2-3 bonds), which is essential for determining the specific placement of substituents like the methoxy (B1213986) group on the aromatic ring. phcogj.com For example, the correlation between the methoxy protons and the carbon at which it is attached confirms its position. phcogj.com Advanced NMR methodologies have also been developed for the 'separation' of components in complex mixtures, utilizing techniques like 3D IPAP INEPT-INADEQUATE-HSQC to resolve signals from different methylated hydroxybenzoic acids. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methoxybenzoic Acid Derivatives

Compound Nucleus Predicted Chemical Shift (ppm)
3-Methoxybenzoic acid ¹H (in D₂O) Aromatic protons and methoxy group signals
2-Methoxybenzoic acid ¹H ~10 ppm (COOH), methoxy protons, aromatic protons
4-hydroxy-3-methoxybenzoic acid ¹³C 166.57 (COOH), 151.18 (C-OH), 147.18 (C-OH)

Note: This table is based on data from various sources and may include predicted values or data from related compounds. phcogj.comhmdb.cachegg.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Characterization and Proton Transfer Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule, respectively.

The IR spectrum of 2,5-dihydroxybenzoic acid shows characteristic absorption bands corresponding to its functional groups. chemicalbook.com These typically include a broad O-H stretching band from the hydroxyl and carboxylic acid groups, C=O stretching from the carboxylic acid, and C=C stretching from the aromatic ring. chemicalbook.com In a study of 4-hydroxy-3-methoxybenzoic acid, the IR spectrum showed a prominent –OH group absorption at 3483 cm⁻¹ and aromatic C=C stretching at 1609 cm⁻¹. phcogj.com

UV-Vis spectroscopy is used to study the electronic transitions in molecules and can be particularly informative for investigating proton transfer processes. For 2,5-dihydroxybenzoic acid, the UV-Vis spectrum is available for reference. sielc.com Studies on 2,5-dihydroxybenzoic acid as a model system for intramolecular proton/hydrogen transfer have utilized combined IR/UV spectroscopy. nih.gov These experiments, conducted in molecular beams, have shown evidence for hydrogen dislocation in the intramolecular hydrogen bond in the excited state (S₁) and the ionic state (D₀). nih.gov The carbonyl stretching frequencies are particularly sensitive to these changes and can be observed in all electronic states, providing direct insight into the proton/hydrogen-transfer coordinate. nih.gov DFT studies on related dihydroxybenzoic acid derivatives have shown that substitutions on the benzene ring can affect the UV-Vis absorption, which in turn influences the efficiency of proton transfer in processes like MALDI. chemrxiv.orgchemrxiv.org

Chromatographic Separation Techniques for Research Sample Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its isomers from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of hydroxybenzoic acids. nih.govvu.edu.au Reversed-phase HPLC with UV detection is a common setup for assaying these compounds. nih.gov For the analysis of 2,3-dihydroxybenzoic acid in plant cell cultures, a mobile phase consisting of acetonitrile (B52724) and 1% aqueous formic acid with 0.25% trichloroacetic acid was used, achieving a detection limit of 3 µg. nih.gov

The separation of isomers of dihydroxybenzoic acids can be challenging due to their similar structures. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for separating these isomers with good selectivity and peak shape. helixchrom.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of these compounds in biological matrices like rat plasma. nih.govresearchgate.net For instance, a validated HPLC-MS/MS method for 2-hydroxy-4-methoxy benzoic acid in rat plasma had a linear range of 5.05–2019.60 ng/mL. nih.gov Sample preparation for HPLC analysis often involves solid-phase extraction to remove interferences and concentrate the analytes. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,5-dihydroxybenzoic acid (DHB)
2,5-dihydroxybenzoic acid butylamine (DHBB)
2,4-dihydroxybenzoic acid
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
2,3-dihydroxybenzoic acid
4-hydroxy-3-methoxybenzoic acid
2-hydroxy-4-methoxy benzoic acid
α-cyano-4-hydroxycinnamic acid butylamine (CHCAB)
3,5-dimethoxycinnamic acid triethylamine (B128534) (SinTri)
sinapinic acid
α-cyano-4-hydroxycinnamic acid (CHCA)
trifluoroacetic acid (TFA)
tryptophan
2,6-DHB
3,5-DHB
serine
oleic acid
linoleic acid
α-linolenic acid
tyrosol
oleuropeins
ligstrosides
3,4-Dihydroxybenzoic acid
3,5-Dihydroxybenzoic acid
2,4-Dihydroxybenzoic acid
salicylic (B10762653) acid
syringic acid
anthranilic acid
saligenin
2-hydroxybenzoic acid
3-hydroxybenzoic acid
3,4,5-trihydroxybenzoic acid
4-hydroxybenzoic acid
2,5-Dimethoxybenzoic acid
4-Methoxy-3,5-dihydroxybenzoic acid

Thin-Layer Chromatography (TLC) for Metabolite Screening

Thin-Layer Chromatography (TLC) serves as a fundamental and practical analytical tool in the study of this compound, particularly in the context of metabolite identification. Research into the biotransformation of related phenolic compounds, such as gentisic acid (2,5-dihydroxybenzoic acid), has identified this compound as a potential metabolite. nih.govresearchgate.netthieme-connect.com The identification of these metabolites is often achieved through comparative TLC analysis against authentic reference standards. nih.govthieme-connect.comresearchgate.net

In a typical workflow for metabolite screening, extracts from biological matrices are spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent system tailored to separate the compounds of interest. Following development, the separated spots are visualized, commonly under UV light or by using specific staining reagents that react with the phenolic functional groups to produce colored spots. The migration distance of the compound, represented by its retention factor (Rf) value, is then compared to that of a known standard of this compound run on the same plate. This comparison allows for the tentative identification of the compound in the biological sample.

While specific Rf values for this compound are dependent on the exact TLC system employed, the general methodology is well-established for the analysis of benzoic acid derivatives. The table below outlines a representative TLC system that could be utilized for the screening of this compound in a metabolite study.

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene), a more polar solvent (e.g., ethyl acetate), and an acidic modifier (e.g., acetic or formic acid) to ensure sharp spots for acidic compounds. A common ratio might be Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).
Sample Application The test compound, alongside a reference standard of this compound, is dissolved in a suitable solvent (e.g., methanol) and applied as a small spot onto the baseline of the TLC plate.
Development The plate is placed in a chromatography chamber saturated with the mobile phase vapor and allowed to develop until the solvent front reaches a predetermined height.
Visualization The dried plate is observed under UV light (at 254 nm) where UV-active compounds appear as dark spots. Further visualization can be achieved by spraying with a staining reagent such as a solution of ferric chloride (which reacts with phenols to give a colored complex) or a general-purpose stain like potassium permanganate.
Identification The Rf value of the sample spot is calculated and compared with that of the reference standard. Co-chromatography, where the sample and standard are spotted on top of each other, can be used to further confirm identity.

This TLC-based approach provides a rapid and cost-effective method for the initial screening and identification of this compound in metabolic studies before proceeding to more definitive spectrometric analyses. nih.govthieme-connect.comresearchgate.net

Electrochemical Characterization in Redox Studies

Currently, there is a lack of specific research in the public domain focusing on the electrochemical characterization and redox behavior of this compound. Detailed studies employing techniques such as cyclic voltammetry to determine its oxidation and reduction potentials have not been reported in the available scientific literature. Therefore, a comprehensive electrochemical profile and its implications in redox-mediated processes remain an area for future investigation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule at the subatomic level, providing a detailed picture of its geometry, electronic properties, and vibrational modes.

Optimized Molecular Structures and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular structure. This process involves calculating the molecule's potential energy for various atomic arrangements to find the lowest energy conformation. For 2,5-dihydroxy-3-methoxybenzoic acid, this would involve analyzing the orientation of the carboxylic acid, methoxy (B1213986), and two hydroxyl groups relative to the benzene (B151609) ring.

A detailed analysis would produce a table of bond lengths, bond angles, and dihedral (torsional) angles for the most stable conformer.

Optimized Geometric Parameters (Hypothetical Data) This table illustrates the type of data that would be generated from a conformational analysis. The values are not based on actual experimental or computational results for this specific molecule.

Parameter Bond/Angle Calculated Value
Bond Length C1-C2 ~1.40 Å
C-O (Carboxyl) ~1.36 Å
O-H (Carboxyl) ~0.97 Å
C=O (Carboxyl) ~1.21 Å
C2-O (Hydroxyl) ~1.36 Å
O-H (Hydroxyl) ~0.96 Å
Bond Angle C1-C2-C3 ~120°
O-C=O (Carboxyl) ~123°

| Dihedral Angle | C2-C1-C(O)OH | ~0° or ~180° |

Vibrational Spectra Prediction and Experimental Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. sigmaaldrich.comresearchgate.netfrontiersin.org By calculating these frequencies, scientists can assign specific molecular motions (stretching, bending, twisting) to the experimentally observed spectral bands.

For this compound, key vibrational modes would include:

O-H Stretching: Broad bands characteristic of the carboxylic acid and phenolic hydroxyl groups.

C=O Stretching: A strong absorption from the carbonyl group of the carboxylic acid.

C-O Stretching: Vibrations from the ether linkage of the methoxy group and the phenolic C-O bonds.

Aromatic C=C Stretching: Bands associated with the benzene ring.

C-H Stretching and Bending: Vibrations from the aromatic C-H bond and the methyl group of the methoxy substituent.

Comparing the calculated spectrum with an experimental one allows for a detailed confirmation of the molecule's structure and the nature of its chemical bonds. researchgate.net

Predicted Vibrational Frequencies (Hypothetical Data) This table shows representative data that a vibrational analysis would provide. The values are illustrative.

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3450 O-H stretch (phenolic)
~3300 O-H stretch (carboxylic dimer)
~2950 C-H stretch (methoxy)
~1680 C=O stretch (carboxylic)
~1600 C=C stretch (aromatic ring)

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity as a nucleophile or antioxidant. For phenolic compounds, the HOMO is typically localized over the benzene ring and the oxygen atoms of the hydroxyl groups. nih.govnih.gov

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating reactivity as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net From these energies, other reactivity descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated to quantify the molecule's reactive nature.

FMO and Reactivity Descriptors (Hypothetical Data) This table illustrates the kind of data derived from an FMO analysis. These values are for illustrative purposes only.

Parameter Value (eV)
HOMO Energy -5.8
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 4.6
Ionization Potential (I) 5.8
Electron Affinity (A) 1.2
Chemical Hardness (η) 2.3

| Electrophilicity Index (ω) | 2.1 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the distribution of charge and predicting reactive sites.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack and are usually located around hydrogen atoms, particularly the acidic hydrogens of hydroxyl and carboxyl groups.

For this compound, the MEP map would be expected to show strong negative potential (red) around the carbonyl oxygen and the phenolic oxygens. Positive potential (blue) would be concentrated on the hydroxyl and carboxylic acid protons. nih.gov

Thermochemical Parameter Determination for Reactivity Prediction

Thermochemical calculations provide quantitative data on the energy changes involved in chemical reactions, which is essential for predicting reactivity, particularly for specific reaction mechanisms.

Bond Dissociation Enthalpy (BDE) Calculations

The Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). For antioxidants, the BDE of the O-H bond in phenolic hydroxyl groups is a key parameter. A lower O-H BDE indicates that the hydrogen atom can be more easily donated to neutralize a free radical, signifying higher antioxidant activity through a Hydrogen Atom Transfer (HAT) mechanism.

In this compound, there are two phenolic hydroxyl groups (at positions 2 and 5) and one carboxylic acid hydroxyl group. Calculations would determine the BDE for each O-H bond. The presence of the electron-donating methoxy and hydroxyl groups on the ring is expected to lower the BDE of the remaining phenolic O-H bonds, thereby enhancing the molecule's radical scavenging potential compared to unsubstituted phenol (B47542). Comparing the BDE values for the C2-OH and C5-OH would reveal which hydroxyl group is more likely to participate in antioxidant reactions.

Ionization Potential (IP) and Electron Affinity Calculations

No specific studies detailing the theoretical calculation of the ionization potential or electron affinity for this compound were found.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

There are no available molecular dynamics simulation studies that specifically investigate the solvent effects and intermolecular interactions of this compound. Research on other dihydroxybenzoic acid isomers has indicated that intramolecular bonding between the carboxyl and hydroxyl groups significantly influences their behavior in solution. researchgate.net

pH-Dependent Speciation and Proton Transfer Processes

Detailed theoretical studies on the pH-dependent speciation and proton transfer processes for this compound are not available in the current scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Hydroxyl and Methoxy (B1213986) Group Positioning on Biological Activity and Selectivity

The biological activity of phenolic compounds is significantly influenced by the number and position of hydroxyl and methoxy groups on the benzene (B151609) ring. In the case of 2,5-Dihydroxy-3-methoxybenzoic acid, the ortho and para positioning of the two hydroxyl groups relative to the carboxylic acid, and the methoxy group at the meta position, create a distinct electronic and steric environment that dictates its interactions with biological targets.

The selectivity of this compound for specific biological targets is also governed by its substitution pattern. For instance, in a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy-3-methoxy substitution pattern was found to be a key feature for potent and selective inhibition of 12-lipoxygenase. This suggests that this particular arrangement of functional groups allows for optimal binding and interaction with the active site of the enzyme, leading to selective inhibition. The precise geometry and hydrogen-bonding capabilities afforded by the 2-hydroxyl and 3-methoxy groups are critical for this selectivity.

Impact of Substituent Modifications on Molecular Interactions and Physicochemical Properties

Modification of the substituents on the this compound scaffold can have a profound impact on its molecular interactions and physicochemical properties. These modifications can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its biological function.

Replacing one of the hydroxyl groups with a methoxy group, or vice versa, can significantly alter the compound's properties. For example, converting a hydroxyl group to a methoxy group generally increases lipophilicity (as measured by logP) and can reduce the potential for hydrogen bond donation. This can affect how the molecule crosses cell membranes and interacts with hydrophobic pockets in proteins. Conversely, demethylation of the methoxy group to a hydroxyl group would increase polarity and hydrogen bonding potential.

The introduction of other substituents, such as halogens or alkyl groups, at different positions on the aromatic ring would further modulate the electronic and steric properties of the molecule. For instance, the addition of an electron-withdrawing group could enhance the acidity of the phenolic protons, potentially altering its antioxidant capacity or its binding affinity to target proteins.

The table below illustrates the predicted physicochemical properties of this compound and a hypothetical analog, highlighting the impact of substituent modification.

PropertyThis compound2-Hydroxy-3,5-dimethoxybenzoic acid (Hypothetical)
Molecular FormulaC₈H₈O₅C₉H₁₀O₅
Molecular Weight184.15 g/mol 198.17 g/mol
LogP~1.2~1.6
Hydrogen Bond Donors32
Hydrogen Bond Acceptors55
Polar Surface Area86.99 Ų77.76 Ų

Note: The values for the hypothetical analog are estimated and serve for comparative purposes.

Rational Design Principles for Developing New Biochemical Tools and Research Scaffolds

The this compound structure can serve as a valuable scaffold for the rational design of new biochemical tools and research probes. Its inherent biological activity and well-defined chemical structure make it an attractive starting point for developing molecules with tailored properties.

One key principle in designing new tools from this scaffold is to identify the pharmacophore—the essential structural features responsible for its biological activity. For example, if the 2,5-dihydroxy pattern is critical for activity, modifications can be focused on the 3-methoxy group or the carboxylic acid to enhance potency, selectivity, or to introduce reporter groups (e.g., fluorescent tags or biotin) for use in biochemical assays.

Another design principle involves using the scaffold to create inhibitors or probes for specific enzymes or receptors. By understanding the binding mode of this compound or related compounds within a target's active site, medicinal chemists can design derivatives that form more potent or specific interactions. This might involve adding functional groups that can form additional hydrogen bonds, hydrophobic interactions, or covalent bonds with the target protein.

Furthermore, the physicochemical properties of the scaffold can be fine-tuned to optimize its utility as a research tool. For example, its solubility and cell permeability can be modified by adding or removing polar or nonpolar groups, ensuring that the designed probe can effectively reach its target in a biological system. The development of derivatives with varied electronic properties can also be used to probe the electronic requirements of a particular biological interaction.

Future Research Directions and Potential Applications in Scientific Inquiry

Development as Certified Chemical Standards and Research-Grade Analytical Reagents

There is no specific information available in the surveyed scientific literature regarding the development of 2,5-Dihydroxy-3-methoxybenzoic acid as a certified chemical standard or a research-grade analytical reagent. While its analog, 2,5-dihydroxybenzoic acid (gentisic acid), is available as an analytical standard, the same cannot be confirmed for the methoxy (B1213986) derivative. sigmaaldrich.commerckmillipore.com The process of creating a certified reference material involves rigorous testing for purity and stability, and there is no indication that this compound has undergone this process.

Exploration as a Scaffold for Novel Compound Libraries in Drug Discovery Research

The concept of using molecular scaffolds is central to modern drug discovery, allowing for the creation of large libraries of related compounds for screening. nih.govresearchgate.netu-strasbg.frnih.gov However, a review of the literature did not yield any studies where this compound has been explicitly used as a scaffold for generating novel compound libraries for the purpose of lead identification. danaher.comupmbiomedicals.comaragen.comrjppd.orgnih.gov The process of lead identification involves screening large numbers of diverse chemical structures to find "hits" that can be further optimized. danaher.comupmbiomedicals.comaragen.comrjppd.orgnih.gov Without evidence of its inclusion in such screening libraries, its role as a scaffold in this context remains unexplored.

Elucidation of Undiscovered Biological Roles and Pathways

While some hydroxybenzoic acids are known to have biological activities, specific undiscovered biological roles and metabolic pathways for this compound have not been elucidated in the available scientific literature. mdpi.comglobalresearchonline.nethmdb.ca For instance, 2,5-dihydroxybenzoic acid has been studied for its biological activity. globalresearchonline.net Similarly, 2,3-dihydroxybenzoic acid has been identified as a metabolite of aspirin. nih.gov However, such detailed investigations for this compound are not apparent.

Integration into Systems Biology and Metabolomics Research Platforms

Systems biology and metabolomics are powerful approaches for understanding complex biological systems. plos.org These fields often rely on the identification and quantification of a wide range of metabolites. There is no evidence from the reviewed literature to suggest that this compound has been integrated into systems biology or metabolomics research platforms as a standard metabolite for monitoring or as a component of metabolic profiling studies. The successful integration would require its identification in biological samples and the availability of analytical standards for quantification, which, as mentioned, is not established. plos.orgnist.gov

Contributions to Mechanistic Enzymology and Enzyme Engineering Studies

Mechanistic enzymology focuses on understanding how enzymes function, and enzyme engineering aims to modify enzymes for new applications. While there is a study on the electrochemical oxidation of 2,5-dihydroxybenzoic acid, there is no specific mention of this compound in the context of mechanistic enzymology or enzyme engineering studies. nih.gov Such studies would involve investigating its interaction with specific enzymes as a substrate, inhibitor, or modulator, for which no data was found.

Q & A

Q. What are the optimal synthetic routes for 2,5-dihydroxy-3-methoxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of hydroxyl-methoxybenzoic acid derivatives typically involves selective protection/deprotection of functional groups. For example:

  • Step 1 : Methylation of 2,5-dihydroxybenzoic acid using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) to selectively protect the 3-hydroxy group .
  • Step 2 : Hydrolysis of the methyl ester (if formed) under acidic or basic conditions to yield the carboxylic acid .
  • Critical Parameters : Temperature (60–80°C), solvent polarity (e.g., DMF for solubility), and stoichiometric control of methylating agents to avoid over-alkylation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d₆) resolves hydroxyl (δ 10–12 ppm), methoxy (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms methoxy (δ 55–60 ppm) and carboxylic acid (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₈O₅: theoretical 184.0372 g/mol) .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (OH stretch) confirm functional groups .

Q. How can computational methods (e.g., QSAR) predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Descriptor Selection : Use Hammett constants (σ) for substituent effects and logP for lipophilicity .
  • Model Validation : Apply leave-one-out cross-validation to assess predictive power. For example, QSAR models for anti-inflammatory activity of hydroxybenzoic acids show R² > 0.85 when incorporating electronic (σ) and steric parameters .
  • Limitations : Overfitting risk with small datasets; validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in reported reaction mechanisms for methoxy-hydroxybenzoic acid derivatives?

Methodological Answer:

  • Case Study : Conflicting reports on esterification efficiency (e.g., 60% vs. 85% yields).
  • Root Cause Analysis :
    • Reagent Purity : Verify anhydrous conditions for methylating agents (e.g., CH₃I) .
    • Analytical Consistency : Cross-validate yields via HPLC (C18 column, 0.1% TFA in H₂O/MeOH) .
    • Reproducibility : Replicate under standardized conditions (e.g., 70°C, 12 hrs) .
  • Resolution : Publish detailed protocols with raw spectral data to enhance reproducibility .

Q. What strategies optimize the regioselective functionalization of this compound?

Methodological Answer:

  • Protection Strategies :
    • Use tert-butyldimethylsilyl (TBS) groups to protect the 5-hydroxy group while modifying the 2-position .
    • Boc anhydride for temporary carboxylate protection during alkylation .
  • Catalysis : Pd/C for hydrogenolysis of benzyl ethers without affecting methoxy groups .

Q. How to address discrepancies in reported melting points for this compound?

Methodological Answer:

  • Hypothesis : Polymorphism or hydrate formation.
  • Validation Steps :
    • DSC Analysis : Compare melting endotherms from multiple batches .
    • Crystallography : Single-crystal X-ray diffraction to confirm lattice structure .
  • Example : A 5°C variation (152–157°C) may arise from residual solvent in recrystallization .

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2,5-Dihydroxy-3-methoxybenzoic acid
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2,5-Dihydroxy-3-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.